1-(Furan-2-carbonyl)-2-methylpiperazine
Overview
Description
The compound “1-(Furan-2-carbonyl)-2-methylpiperazine” likely belongs to a class of chemicals known as furan derivatives . Furan derivatives are widely used in the chemical industry and have been reported to exhibit a wide diversity of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for “1-(Furan-2-carbonyl)-2-methylpiperazine” were not found, furan derivatives can be synthesized through various methods. For instance, heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles can result in the formation of a new series of heterocycles .Molecular Structure Analysis
The molecular structure of “1-(Furan-2-carbonyl)-2-methylpiperazine” would likely involve a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) attached to a piperazine ring (a six-membered ring with two nitrogen atoms) via a carbonyl group .Chemical Reactions Analysis
Furan derivatives can participate in diverse types of reactions, especially multicomponent reactions, which are increasingly widespread as extremely ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .Scientific Research Applications
Antiproliferative Activity
The compound has shown promising results in antiproliferative activity studies. For instance, it has been found to exhibit significant antiproliferative activity against the cervical (HeLa) cancer cell line . This suggests that it could potentially be used in the development of new anticancer drugs .
Antioxidant Activity
In addition to its antiproliferative properties, the compound also exhibits antioxidant activities . Antioxidants are crucial in protecting the body from damage by free radicals, which are harmful molecules that can lead to various diseases, including cancer and heart disease .
Drug Development
Due to the diverse biological applications of furan, the compound is being studied for the development of new drug agents . Its unique structure and properties make it a promising candidate for the synthesis of a wide variety of thiosemicarbazide and triazole derivatives .
Biochemical Research
The compound is also used in biochemical research, particularly in the study of enzyme and protein interactions . Understanding these interactions is crucial for the development of targeted therapies for various diseases .
Green Chemistry
The compound is part of the furan platform chemicals (FPCs), which are directly available from biomass . As such, it plays a role in the shift from traditional resources like crude oil to biomass, contributing to the development of sustainable and environmentally friendly chemical processes .
Synthesis of Chiral Furans
The compound can be used in the synthesis of chiral furans . Chiral furans are important in the field of medicinal chemistry as they are often found in bioactive compounds .
Safety and Hazards
Future Directions
Furan derivatives are gaining attention in the field of green chemistry due to their potential as platform chemicals that can be derived from biomass . This suggests that there could be future research opportunities in exploring the synthesis and applications of “1-(Furan-2-carbonyl)-2-methylpiperazine” and similar compounds.
Mechanism of Action
Target of Action
The primary target of 1-(Furan-2-carbonyl)-2-methylpiperazine, also known as furan-2-yl(2-methylpiperazin-1-yl)methanone, is the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a crucial protein that regulates the activity of Hypoxia-Inducible Factor-α (HIF-α), a transcription factor that plays a significant role in cellular responses to low oxygen conditions .
Mode of Action
This compound acts as an inhibitor of FIH-1 . By suppressing FIH-1, it indirectly activates HIF-α . This activation leads to the induction of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .
Biochemical Pathways
The inhibition of FIH-1 and subsequent activation of HIF-α affects several biochemical pathways. These pathways primarily involve the cellular response to hypoxia, which includes the upregulation of genes involved in glucose transport, glycolysis, angiogenesis, and erythropoiesis .
Result of Action
The activation of HIF-α by this compound leads to a protective effect on cells exposed to hypoxic conditions . This includes the upregulation of various genes that help the cell adapt to low oxygen levels, thereby promoting cell survival .
properties
IUPAC Name |
furan-2-yl-(2-methylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-7-11-4-5-12(8)10(13)9-3-2-6-14-9/h2-3,6,8,11H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJBMXSDFQGXKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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